

MC2392: A Novel Hybrid Inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: MC2392

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MC2392 is described as a novel hybrid molecule designed to target Acute Promyelocytic Leukemia (APL). It was created by chemically linking All Trans Retinoic Acid (ATRA) to the 2-aminoanilide tail of the HDAC inhibitor MS-275. Its proposed mechanism is context-selective, targeting the specific repressive complex formed by the PML-RAR α oncofusion protein in APL cells [1] [2].

The table below summarizes its key characteristics based on the initial research:

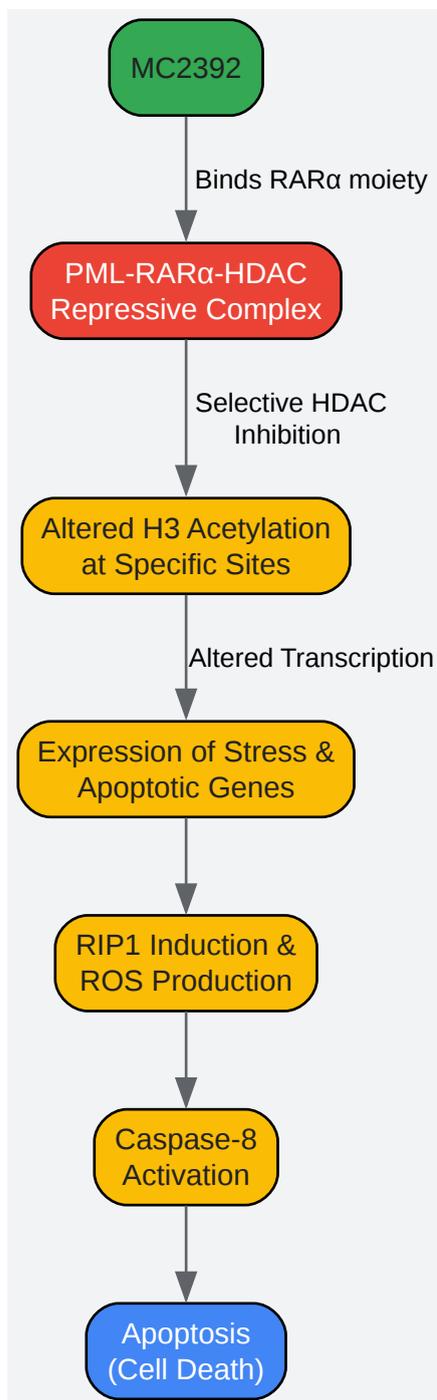
Feature	Description
Compound Type	Hybrid retinoid-HDAC inhibitor [1] [2]
Target Disease	Acute Promyelocytic Leukemia (APL) [1] [2]
Target Mechanism	Binds RAR α and inhibits HDACs within the PML-RAR α repressive complex [1] [2]
Primary Effect	Rapid, caspase-8-dependent apoptosis (cell death) [1] [2]
Key Advantage	Context-selective action; minimal effects on non-APL or PML-RAR α -negative cells [1] [2]
Reported Activity	Weak ATRA activity; essentially no standalone HDAC inhibitor activity [1] [2]

Experimental Data and Methodology

The 2014 study provided the following key experimental data and protocols, which form the basis for understanding **MC2392**'s action [1] [2]:

- **Cell Line Model:** The primary experiments were conducted on **NB4 cells**, a human APL cell line that expresses the PML-RAR α fusion protein.
- **Epigenetic Analysis: Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq)** was used to assess genome-wide changes in histone modifications (specifically H3K9K14ac) induced by **MC2392**. The data showed that **MC2392** induced changes at a small subset of PML-RAR α binding sites.
- **Transcriptomic Analysis: RNA sequencing (RNA-seq)** was performed to analyze changes in gene expression. This revealed that **MC2392** alters the expression of stress-responsive and apoptotic genes.
- **Cell Death Assays:** Researchers used various methods to characterize the cell death triggered by **MC2392**, demonstrating that it is **caspase-8-dependent** and accompanied by RIP1 induction and ROS production.

The following diagram illustrates the signaling pathway through which **MC2392** is reported to trigger cell death in APL cells, based on the findings from the study.



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MC2392-Induced Apoptosis Pathway in APL Cells

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References

1. (PDF) Context-Selective Death of Acute Myeloid Leukemia Cells... [academia.edu]
2. Context-selective death of acute myeloid leukemia cells triggered by... [pubmed.ncbi.nlm.nih.gov]

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